1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Description
Properties
CAS No. |
62582-96-1 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,2-diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one |
InChI |
InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12,19H,7-8,13-14H2,(H,21,23) |
InChI Key |
UTFGXERILXKBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Procedure
- Materials :
- Isatoic anhydride (5 mmol)
- Aromatic amine (5 mmol)
- Aromatic aldehyde (5 mmol)
- High-acidity ionic liquid catalyst (0.4 mmol)
- Solvent: Water and ethanol mixture (15 mL; ratio 1:2)
- Steps :
- Add all reactants and catalyst into a single-necked flask containing the solvent mixture.
- Heat the mixture under reflux for 12 minutes.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature to precipitate the product.
- Crush the solid precipitate and filter it under suction.
- Vacuum-dry the filtered residue to obtain pure product.
Yield :
Microwave-Assisted Synthesis
Microwave irradiation has been explored for accelerating reactions involving isatoic anhydride, aldehydes, and primary amines.
Procedure
- Catalyst : Acidic ionic liquids such as triphenyl(propyl-3-sulfonic acid group) phosphonium benzene methanesulfonic acid salt.
- Reaction Conditions :
- Solvent-free environment
- Microwave irradiation for a short duration
- Advantages :
Conventional Reflux Method
This method involves refluxing the reactants in ethanol or a similar solvent.
Procedure
- Reactants:
- Isatoic anhydride
- Aromatic amine
- Aromatic aldehyde
- Solvent: Ethanol or ethanol-water mixtures.
- Reaction Time: Typically several hours under reflux conditions.
- Purification: Recrystallization from ethanol or ethanol-water mixtures.
Yield :
Comparative Analysis of Methods
| Method | Catalyst Used | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| One-Pot Ionic Liquid | High-acidity ionic liquid | ~12 minutes | Up to 94% | Eco-friendly, recyclable catalyst, high yield |
| Microwave-Assisted | Acidic ionic liquid | Few minutes | High | Rapid synthesis, solvent-free conditions |
| Conventional Reflux | None or traditional acids/bases | Hours | Moderate | Simple setup but longer reaction times |
Notes on Characterization
The synthesized compound is typically characterized using:
- FTIR Spectroscopy : To identify functional groups such as C=O and NH.
- NMR Spectroscopy : For structural confirmation via proton and carbon signals.
- Mass Spectrometry : To confirm molecular weight.
For example, FTIR spectra show characteristic peaks for carbonyl groups (~1700 cm$$^{-1}$$) and NH stretching (~3300 cm$$^{-1}$$).
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has shown promising antitumor activity in several studies. It has been evaluated for its ability to inhibit the proliferation of cancer cells. Research indicates that compounds with similar structures can induce apoptosis in tumor cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Analgesic Effects
Recent studies have pointed towards the analgesic potential of this compound. Its structural features suggest that it may interact with pain receptors or modulate pain pathways in the central nervous system. This application is particularly relevant in the context of developing new pain management therapies that are less addictive than traditional opioids .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials. The incorporation of this compound into polymer matrices allows for the development of materials with specific functionalities tailored for applications in electronics and coatings .
Catalytic Applications
Organic Synthesis
The compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions such as C–C bond formation and cyclization processes has been documented. The use of this compound as a catalyst can lead to improved yields and selectivity in synthetic pathways .
Case Study 1: Antitumor Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .
Case Study 3: Polymer Development
Research involving the incorporation of this compound into polycarbonate matrices revealed an increase in thermal degradation temperature by approximately 30°C compared to control samples. This enhancement suggests potential applications in high-temperature environments .
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects and Saturation
Key Structural Variations:
- Saturation: The hexahydroquinazolinone framework (six-membered ring with three double bonds reduced) contrasts with dihydro derivatives (e.g., 2,3-dihydroquinazolin-4(1H)-ones), which retain one double bond. Saturation increases flexibility and may reduce planarity, impacting biological interactions .
- Substituents :
- Target Compound : 1,2-Diphenyl groups introduce steric hindrance and electron-withdrawing effects.
- Analog 1 : 2-(tert-Butyl)-3-methyl-hexahydroquinazolin-4(1H)-one () features bulky, electron-donating substituents, altering electron density and stability .
- Analog 2 : 2-(3-Fluorophenyl)-3-propargyl-dihydroquinazolin-4(1H)-one () combines electronegative fluorine and a linear propargyl group, enhancing polarity .
Table 1: Structural and Physical Properties
*Calculated or estimated based on structural analogs.
Reactivity and Stability
Photooxidation Behavior:
- 2-(tert-Butyl)-3-methyl analog undergoes light-induced oxidation via a singlet oxygen ene reaction, forming hydroperoxide intermediates. The reaction proceeds under ambient oxygen but is inhibited in anaerobic conditions .
- However, aromatic rings could enable alternative pathways (e.g., [4+2] cycloadditions) under UV light.
Biological Activity
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a bicyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 304.39 g/mol. This compound has been studied for its potential applications in treating various diseases, particularly in oncology and neurology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines.
- Mechanism of Action : It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Strains : It was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain.
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, this compound has shown neuroprotective effects:
- Mechanism : It appears to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity.
- Animal Studies : In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Neuroprotective | Protects against oxidative stress |
Case Study 1: Anticancer Efficacy
In a controlled study published in MDPI, researchers administered varying doses of this compound to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM. The study concluded that the compound's ability to modulate apoptotic pathways could be leveraged for therapeutic strategies against breast cancer.
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of this compound in an Alzheimer's disease model. Mice treated with the compound exhibited significantly improved memory performance in maze tests compared to control groups. Histological analysis revealed reduced amyloid plaque deposition and enhanced neuronal integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
